

3-Chloro-4-ethoxybenzotrile CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzotrile

CAS No.: 916596-02-6

Cat. No.: B1604653

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Technical Profile: 3-Chloro-4-ethoxybenzotrile

CAS Number: 916596-02-6[1][2][3][4][5][6][7]

Executive Summary

3-Chloro-4-ethoxybenzotrile (CAS: 916596-02-6) is a disubstituted benzene derivative featuring a nitrile group, a chlorine atom, and an ethoxy ether linkage.[1][2][3][4][5][6][7][8] It serves as a high-value scaffold in drug discovery, particularly in the synthesis of phosphodiesterase inhibitors and oxadiazole-based therapeutics. Its structural rigidity, combined with the lipophilic ethoxy tail, makes it an ideal pharmacophore for optimizing ligand-protein binding interactions.

Chemical Identity & Structural Analysis[9][10][11][12]

The molecule consists of a benzene ring substituted at the 1, 3, and 4 positions. The nitrile group (-CN) at position 1 acts as a strong electron-withdrawing group, activating the ring for

further nucleophilic attacks or serving as a precursor for amines, amides, and heterocycles. The chlorine at position 3 provides steric bulk and electronic modulation, while the ethoxy group at position 4 acts as a hydrogen bond acceptor and lipophilic anchor.

Table 1: Physicochemical Identifiers

Property	Value
CAS Number	916596-02-6
IUPAC Name	3-Chloro-4-ethoxybenzotrile
Molecular Formula	C ₉ H ₈ ClNO
Molecular Weight	181.62 g/mol
SMILES	CCOc1c(Cl)cc(C#N)cc1
InChI Key	MNEOWBDGGBJBREB-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water

Synthetic Methodology

The most robust industrial and laboratory-scale synthesis involves the O-alkylation of 3-chloro-4-hydroxybenzotrile (CAS 2315-81-3). This Williamson ether synthesis variant utilizes a weak base to deprotonate the phenol, followed by nucleophilic attack on an ethyl halide.

Experimental Protocol: O-Alkylation Route

Reagents:

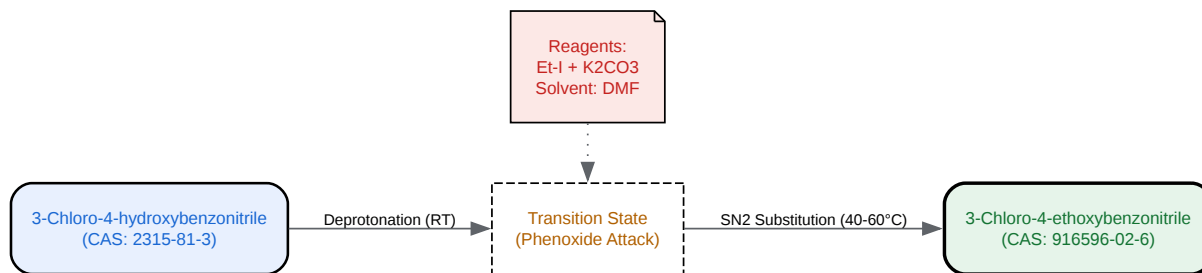
- Precursor: 3-Chloro-4-hydroxybenzotrile (1.0 eq)
- Alkylating Agent: Iodoethane (1.2 eq) or Ethyl Bromide (1.5 eq)
- Base: Potassium Carbonate (, 2.0 eq)

- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile ()

Step-by-Step Workflow:

- Solvation: Charge a reaction vessel with 3-Chloro-4-hydroxybenzonitrile and anhydrous DMF (0.5 M concentration).
- Deprotonation: Add anhydrous potassium carbonate () in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
- Alkylation: Dropwise add Iodoethane (EtI) to the suspension.
- Reaction: Heat the mixture to 40–60°C and stir for 4–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[8]
- Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates.
 - If solid forms: Filter, wash with water, and dry under vacuum.
 - If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over , and concentrate.
- Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Visualization: Synthesis Pathway



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Figure 1: Williamson ether synthesis pathway for the production of **3-Chloro-4-ethoxybenzotrile** via nucleophilic substitution.[9]

Spectroscopic Characterization

Validation of the molecular structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10] The following data represents the standard signature for high-purity material.

Proton NMR (¹H NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.61	Singlet (s)	1H	Ar-H (C2)	Ortho to nitrile & chlorine
7.50	Doublet of Doublets (dd)	1H	Ar-H (C6)	Meta to chlorine, J = 8.0, 4.0 Hz
6.93	Doublet (d)	1H	Ar-H (C5)	Ortho to ethoxy group, J = 8.0 Hz
4.14	Quartet (q)	2H		Methylene of ethoxy group, J = 8.0 Hz
1.48	Triplet (t)	3H		Methyl of ethoxy group, J = 8.0 Hz

Carbon NMR (¹³C NMR)

Solvent:

, 100 MHz

- Aromatic Carbons:

158.1 (C-O), 133.6, 132.4, 123.7, 118.1 (CN), 112.9, 104.4.

- Aliphatic Carbons:

65.2 (

), 14.5 (

).

Infrared Spectroscopy (IR-ATR)

- 2229 cm⁻¹: Nitrile (

) stretch (Strong, diagnostic peak).[10]

- 1591 cm^{-1} : Aromatic

stretch.

- 1262 cm^{-1} : Aryl alkyl ether (

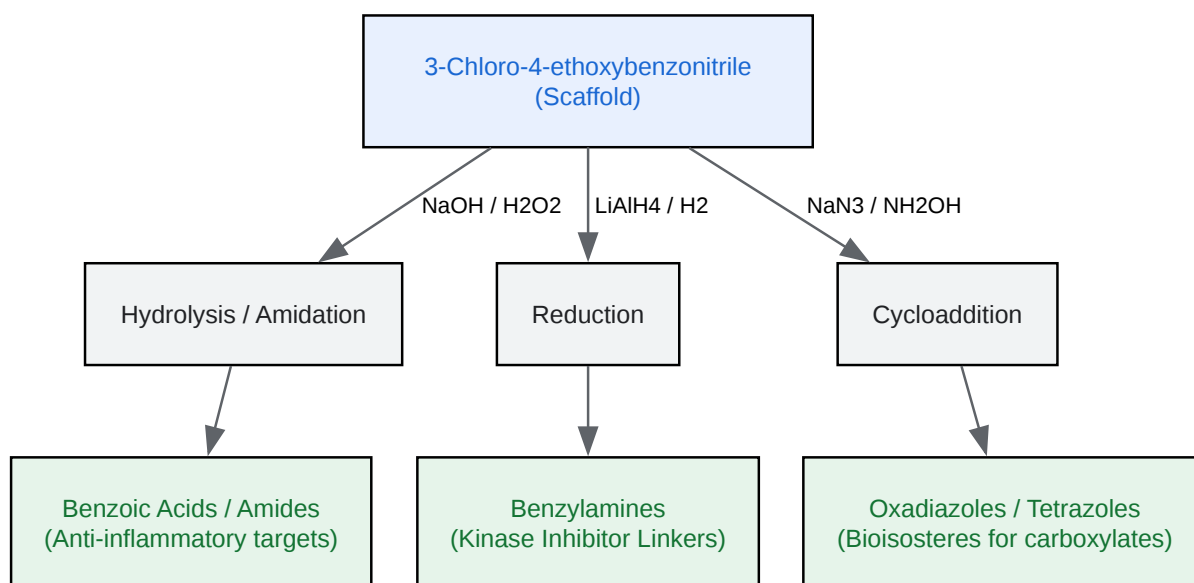
) stretch.

Applications in Drug Development

3-Chloro-4-ethoxybenzotrile is a "privileged structure" in medicinal chemistry, often used as a building block for:

- PDE-5 Inhibitors: The 3-chloro-4-alkoxy motif is structurally homologous to the core pharmacophore found in Avanafil and related phosphodiesterase inhibitors used for erectile dysfunction and pulmonary hypertension.
- Kinase Inhibitors: The nitrile group can be converted into heterocycles (e.g., oxadiazoles, tetrazoles) or reduced to benzylamines, serving as hinge-binders in kinase inhibitor design.
- Agrochemicals: Used as an intermediate for herbicides requiring electron-deficient aromatic rings to enhance metabolic stability.

Visualization: Functional Derivatization Logic



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Figure 2: Synthetic divergence from the nitrile scaffold to access diverse bioactive chemical space.[3]

Safety & Handling (MSDS Summary)

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Manipulate in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place. Keep container tightly closed.

References

- PubChem. (n.d.). 3-Chloro-4-[2-[3-(2-cyclopropylimidazol-1-yl)phenoxy]ethoxy]benzotrile (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)
- Royal Society of Chemistry. (2013).[10] Ruthenium-catalyzed intramolecular selective halogenation of O-methylbenzohydroximoyl halides - Electronic Supplementary Material. Chemical Communications.[10] Retrieved January 28, 2026, from [\[Link\]](#)
- Google Patents. (2018). WO2018081167A1 - Compounds and methods for treating diseases.

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Sources

- [1. 90537-30-7|3-Chloro-4,5-dimethoxybenzotrile|BLD Pharm \[bldpharm.com\]](#)
- [2. 853331-52-9|2-Chloro-3-methoxybenzotrile|BLD Pharm \[bldpharm.com\]](#)
- [3. 1250303-57-1|3-Chloro-4-\(2-methoxyethoxy\)benzotrile|BLD Pharm \[bldpharm.com\]](#)
- [4. 2315-81-3|3-Chloro-4-hydroxybenzotrile|BLD Pharm \[bldpharm.com\]](#)
- [5. Nitriles Supplier & Distributors | Apollo \[store.apolloscientific.co.uk\]](#)
- [6. SciSupplies \[scisupplies.eu\]](#)
- [7. biosynth.com \[biosynth.com\]](#)
- [8. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [9. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzotrile - Google Patents \[patents.google.com\]](#)
- [10. rsc.org \[rsc.org\]](#)
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